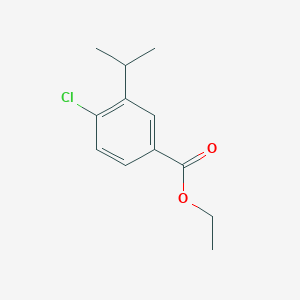

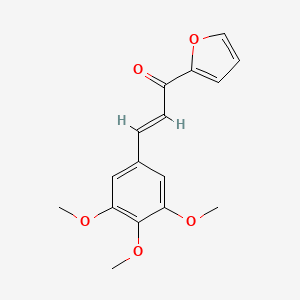

2-(Benzyloxy)-3-chlorobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

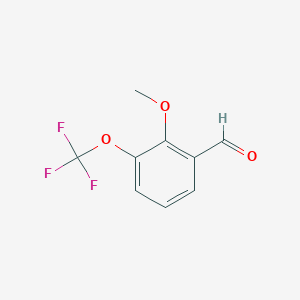

2-(Benzyloxy)-3-chlorobenzaldehyde is an organic compound used as a chemical synthesis intermediate . It is a benzaldehyde derivative .

Synthesis Analysis

The synthesis of 2-(Benzyloxy)-3-chlorobenzaldehyde and similar compounds often involves the use of catalysts . For example, ZnO nanoparticles have been used as catalysts in the synthesis of thiazole-based Schiff base compounds . Other methods include the use of lipases to catalyze the hydrolysis of related compounds , and the use of benzyl trichloroacetimidate for protection under acidic conditions .Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)-3-chlorobenzaldehyde can be analyzed using various spectroscopic techniques . These techniques can provide detailed information about the compound’s structure, including its atomic arrangement and chemical bonds.Chemical Reactions Analysis

The chemical reactions involving 2-(Benzyloxy)-3-chlorobenzaldehyde can be complex and varied . For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Benzyloxy)-3-chlorobenzaldehyde can be determined using various analytical techniques . For example, its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be measured .Scientific Research Applications

Synthesis and Chemical Transformations

2-(Benzyloxy)-3-chlorobenzaldehyde serves as a precursor in the synthesis of complex molecular systems exhibiting significant pharmacological potential. Its utility is highlighted in the synthesis of 1,2-benzoxathiin-4(3H)-one 2,2-dioxides, a sultone core derivative with a wide range of biological activities. The synthesis typically involves cyclization of salicylic acid derivatives, showcasing the compound's versatility in constructing molecular systems with potential anticoagulant, antimicrobial, and antitumor properties (Hryhoriv, Lega, & Shemchuk, 2021).

Antioxidant and Anti-inflammatory Applications

The compound's derivatives have shown promise in antioxidant and anti-inflammatory applications. A notable study synthesized benzofused thiazole derivatives, testing them for in vitro antioxidant and anti-inflammatory activities. This research underscores the potential of 2-(Benzyloxy)-3-chlorobenzaldehyde derivatives in developing new therapeutic agents (Raut et al., 2020).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), derived from similar compounds, have been utilized in a broad range of applications from nanotechnology to biomedical applications, thanks to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures. This demonstrates the compound's role in facilitating the development of supramolecular structures with potential applications in diverse fields (Cantekin, de Greef, & Palmans, 2012).

Environmental Toxicology

While the main focus of this review is on the scientific and pharmacological applications of 2-(Benzyloxy)-3-chlorobenzaldehyde, it's essential to note the importance of understanding the environmental and toxicological profiles of chemicals derived from it. Research on related compounds, such as benzothiazoles and benzoxazoles, has shed light on the potential environmental impact and toxicity, emphasizing the need for careful consideration in their development and use (Kim & Choi, 2014).

Safety and Hazards

Safety data sheets provide information about the potential hazards of 2-(Benzyloxy)-3-chlorobenzaldehyde and similar compounds . These hazards can include skin and eye irritation, respiratory irritation, and potential genetic defects . Personal protective equipment and adequate ventilation are recommended when handling these compounds .

Future Directions

Mechanism of Action

Target of Action

It is known that benzaldehyde derivatives can interact with various enzymes and receptors in the body, potentially influencing a range of biochemical processes .

Mode of Action

Benzaldehyde derivatives are known to undergo reactions with amines to form imines, a process that could potentially influence the function of proteins and other biomolecules .

Biochemical Pathways

Benzaldehyde derivatives can influence a variety of biochemical processes, potentially affecting pathways related to inflammation, oxidative stress, and cellular metabolism .

Pharmacokinetics

Benzaldehyde derivatives are generally known to be metabolized in the liver and excreted via the kidneys .

Result of Action

Benzaldehyde derivatives can influence a variety of cellular processes, potentially affecting cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Benzyloxy)-3-chlorobenzaldehyde. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets .

properties

IUPAC Name |

3-chloro-2-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMNONQHCYDKMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-3-chlorobenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B6326348.png)

![Furo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B6326361.png)